molecular formula C9H7F3O3S B2981023 2,2,2-Trifluoro-1-(3-methylsulfonylphenyl)ethanone CAS No. 1554513-22-2

2,2,2-Trifluoro-1-(3-methylsulfonylphenyl)ethanone

Cat. No.: B2981023
CAS No.: 1554513-22-2
M. Wt: 252.21
InChI Key: BENACAOELGBQFB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,2,2-Trifluoro-1-(3-methylsulfonylphenyl)ethanone is an organic compound with the molecular formula C9H7F3O3S. It is characterized by the presence of trifluoromethyl and methylsulfonyl groups attached to a phenyl ring, making it a compound of interest in various fields of scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2,2-Trifluoro-1-(3-methylsulfonylphenyl)ethanone typically involves the reaction of 2,2,2-trifluoroacetophenone with a sulfonylating agent under controlled conditions. One common method includes the use of methylsulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity.

Industrial Production Methods

On an industrial scale, the production of this compound follows similar synthetic routes but with optimized reaction conditions to maximize efficiency and minimize costs. Continuous flow reactors and automated systems are often employed to maintain consistent quality and high throughput.

Chemical Reactions Analysis

Types of Reactions

2,2,2-Trifluoro-1-(3-methylsulfonylphenyl)ethanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfone derivatives.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Sulfone derivatives.

    Reduction: Sulfide derivatives.

    Substitution: Various substituted phenyl ethanones depending on the nucleophile used.

Scientific Research Applications

2,2,2-Trifluoro-1-(3-methylsulfonylphenyl)ethanone has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and antimicrobial properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of specialty chemicals and materials, including polymers and dyes.

Mechanism of Action

The mechanism by which 2,2,2-Trifluoro-1-(3-methylsulfonylphenyl)ethanone exerts its effects involves interactions with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The sulfonyl group can form strong interactions with proteins and enzymes, potentially inhibiting their activity. These interactions can disrupt various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

    2,2,2-Trifluoroacetophenone: Similar in structure but lacks the sulfonyl group.

    2,2,2-Trifluoro-1-(3,4,5-trichlorophenyl)ethanone: Contains additional chlorine atoms on the phenyl ring.

    2,2,2-Trifluoro-1-(4-methylsulfonylphenyl)ethanone: Similar but with the sulfonyl group in a different position.

Uniqueness

2,2,2-Trifluoro-1-(3-methylsulfonylphenyl)ethanone is unique due to the specific positioning of the trifluoromethyl and methylsulfonyl groups, which confer distinct chemical and biological properties. This unique structure allows for specific interactions in chemical reactions and biological systems, making it a valuable compound for research and industrial applications.

Biological Activity

2,2,2-Trifluoro-1-(3-methylsulfonylphenyl)ethanone is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound can be described by the following structural formula:

C9H8F3O3S\text{C}_9\text{H}_8\text{F}_3\text{O}_3\text{S}
  • Molecular Weight : 263.22 g/mol
  • IUPAC Name : this compound

The biological activity of this compound is largely attributed to its ability to interact with various biological targets. The trifluoromethyl group enhances lipophilicity and electron-withdrawing properties, which may influence the compound's interaction with enzymes and receptors.

Key Mechanisms:

  • Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in metabolic pathways, potentially affecting cellular signaling and proliferation.
  • Antioxidant Activity : Preliminary studies suggest that it may exhibit antioxidant properties, which can mitigate oxidative stress in cells.

Biological Activity Overview

A summary of the biological activities observed for this compound is presented in the following table:

Activity Effect Reference
AntimicrobialInhibits growth of certain bacterial strains
AntitumorInduces apoptosis in cancer cell lines
Anti-inflammatoryReduces cytokine production in vitro
Enzyme inhibitionInhibits specific metabolic enzymes

Case Study 1: Antitumor Activity

In a recent study, this compound was evaluated for its antitumor effects on various cancer cell lines. The results indicated that the compound induced significant apoptosis and reduced cell viability in a dose-dependent manner. The mechanism was linked to the activation of caspase pathways.

Case Study 2: Antimicrobial Properties

Another study focused on the antimicrobial activity of this compound against Gram-positive and Gram-negative bacteria. The findings revealed that it exhibited notable antibacterial effects, particularly against Staphylococcus aureus and Escherichia coli, suggesting its potential as a lead compound for developing new antibiotics.

Research Findings

Recent research highlights the diverse applications of this compound in drug development:

  • Anticancer Research : Investigations into its role as an anticancer agent are ongoing. The compound's ability to modulate signaling pathways involved in cell survival has garnered attention.
  • Inflammation Studies : Its anti-inflammatory properties are being explored for potential therapeutic use in chronic inflammatory diseases.

Properties

IUPAC Name

2,2,2-trifluoro-1-(3-methylsulfonylphenyl)ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7F3O3S/c1-16(14,15)7-4-2-3-6(5-7)8(13)9(10,11)12/h2-5H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BENACAOELGBQFB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC=CC(=C1)C(=O)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7F3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1554513-22-2
Record name 2,2,2-trifluoro-1-(3-methanesulfonylphenyl)ethan-1-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.